![molecular formula C20H12ClF3N4OS B2489312 3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114909-48-6](/img/structure/B2489312.png)

3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridazine derivatives often involves starting materials such as chloromaleic anhydride or ethyl 2-(3-trifluoromethylphenyl)acetate, progressing through several steps including cyclization, condensation, and functional group transformations to achieve the target compound. Methods have been developed to synthesize various pyridazine derivatives with high efficiency, showcasing the versatility of the pyridazine scaffold in organic synthesis (Nakagome, Misaki, & Komatsu, 1966).

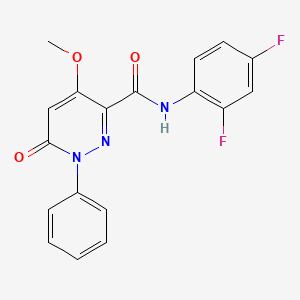

Molecular Structure Analysis

Pyridazine compounds often exhibit planar structures with significant electronic interactions between their substituents, affecting their reactivity and physical properties. Single-crystal X-ray diffraction analysis reveals detailed structural information, including bond lengths, angles, and molecular conformations, crucial for understanding the compound's chemical behavior and interactions (Ogurtsov et al., 2018).

Chemical Reactions and Properties

Pyridazine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, and cyclization, to yield new compounds with diverse biological activities. The presence of electron-withdrawing or electron-donating groups on the pyridazine ring influences its reactivity and the type of reactions it can participate in. For instance, the introduction of a trifluoromethyl group can enhance the compound's electron-withdrawing capability, impacting its reactivity patterns (Xu et al., 2008).

Physical Properties Analysis

The physical properties of pyridazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications in medicinal chemistry and materials science. The introduction of specific substituents can alter these properties, enabling the fine-tuning of the compound's physical characteristics for desired applications (Sallam et al., 2021).

Chemical Properties Analysis

The chemical properties of pyridazine derivatives, including acidity, basicity, and reactivity towards various reagents, are pivotal for their biological activity and interaction with biological targets. The electronic nature of the substituents and the overall molecular geometry play crucial roles in determining these properties, which in turn influence the compound's pharmacological profile (Barlin, Davies, & Harrison, 1997).

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

- Some derivatives of triazolo[4,3‐b]pyridazine, a similar compound, have demonstrated promising antiviral activity against hepatitis-A virus. Compound 15, a derivative, showed the most significant effect in reducing virus count in a plaque reduction infectivity assay (Shamroukh & Ali, 2008).

Interaction with Benzodiazepine Receptors

- A series of imidazo[1,2-b]pyridazines, structurally related to the compound , were examined for interactions with central and mitochondrial benzodiazepine receptors. These derivatives showed greater selectivity for mitochondrial receptors compared to imidazo[1,2-a]pyridines. Among these, one compound was the most selective in displacing [3H]diazepam from peripheral-type benzodiazepine receptors (Barlin, Davies, & Harrison, 1997).

Potential Antidepressant Effects

- The antidepressant effects of pyridazine derivatives have been evaluated in classical psychopharmacological tests in mice, indicating the potential of such compounds in treating depression (Rubat, Coudert, Bastide, & Tronche, 1995).

Antimicrobial Activity

- Some 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines, which have a structural resemblance, exhibited notable antimicrobial activity. This suggests the potential of similar pyridazine derivatives in antimicrobial applications (El-Mariah, Hosny, & Deeb, 2006).

Eigenschaften

IUPAC Name |

5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClF3N4OS/c21-15-6-2-3-12(10-15)16-7-8-18(27-26-16)30-11-17-25-19(28-29-17)13-4-1-5-14(9-13)20(22,23)24/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXNSRQIUQWLNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClF3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B2489242.png)

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2489244.png)

![5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2489245.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2489247.png)